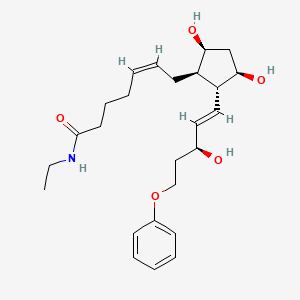

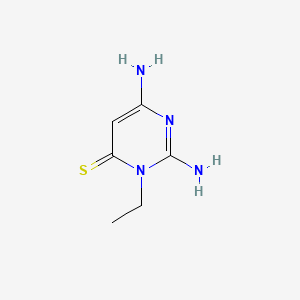

![molecular formula C3H10NO2Si B582865 Silanediol, [(dimethylamino)methyl]-(9CI) CAS No. 142756-08-9](/img/structure/B582865.png)

Silanediol, [(dimethylamino)methyl]-(9CI)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Silanediol, [(dimethylamino)methyl]-(9CI) is a special chemical with the molecular formula C3H11NO2Si . It is a main product of BOC Sciences, a world-leading provider of special chemicals .

Synthesis Analysis

The synthesis of silanediol-based compounds has been explored in various studies. For instance, a study on the efficient synthesis and extended applications of the polar aprotic solvent methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, a component of the green solvent PolarClean, has been reported . Another study discussed the structural analysis of silanediols as transition-state-analogue inhibitors of the benchmark metalloprotease thermolysin . A different research focused on the preparation and catalytic activity of BINOL-derived silanediols .Molecular Structure Analysis

The molecular structure of Silanediol, [(dimethylamino)methyl]-(9CI) can be analyzed using various tools. The molecular weight of a similar compound, Silanediol, dimethyl-, diacetate, is 176.2426 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving silanediol-based compounds can be complex. For instance, the Mannich reaction, an aminoalkylation reaction, involves the condensation of an enolizable carbonyl compound with a nonenolizable aldehyde and ammonia or a primary or a secondary amine to furnish a β-aminocarbonyl compound . Another reaction type is the nucleophilic aromatic substitution, which can occur under certain conditions .Physical and Chemical Properties Analysis

Silanediol, [(dimethylamino)methyl]-(9CI) is a colorless transparent liquid . It is soluble in water and organic solvents, such as alcohols and ethers . It is relatively stable and not easy to decompose at room temperature and regular conditions .作用機序

The mechanism of action of silanediol-based compounds can vary depending on the specific compound and its application. For instance, in the Mannich reaction, an iminium ion is formed due to nucleophilic addition of amine to formaldehyde and subsequent loss of a water molecule . In a nucleophilic aromatic substitution reaction, the aryl halide is activated by substitution with strongly electron-attracting groups .

特性

InChI |

InChI=1S/C3H10NO2Si/c1-4(2)3-7(5)6/h5-6H,3H2,1-2H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBQJZLZAOYRFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C[Si](O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10NO2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。